

Application Notes and Protocols: Matrigel for In Vivo Tumor Xenograft Models

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Compound of Interest

Compound Name: *matrigel*

Cat. No.: *B1166635*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrigel is a soluble basement membrane extract derived from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, a tumor rich in extracellular matrix (ECM) proteins.^{[1][2]} Its major components include laminin, collagen IV, heparan sulfate proteoglycans, and entactin.^{[1][3]}

Matrigel also contains a variety of growth factors, such as epidermal growth factor (EGF), transforming growth factor-beta (TGF- β), and basic fibroblast growth factor (FGF-2).^{[2][3]} This complex composition mimics the in vivo tumor microenvironment, providing a supportive scaffold and biochemical signals that promote tumor cell engraftment, growth, and differentiation.^{[2][4]} The use of **Matrigel** in xenograft studies has been shown to significantly improve tumor take rates, accelerate growth, and in some cases, enhance metastatic potential, making it an invaluable tool in cancer research and preclinical drug development.^{[5][6][7]}

Key Applications in Xenograft Models:

- **Enhanced Tumor Formation:** Co-injection of tumor cells with **Matrigel** increases the success rate of tumor establishment, even with low cell numbers.^{[5][6]}
- **Accelerated Tumor Growth:** The growth factors and ECM components in **Matrigel** create a favorable microenvironment that stimulates tumor cell proliferation.^{[4][6]}

- Improved Model Consistency: **Matrigel** helps to localize the injected cells, leading to more uniform tumor formation and reduced variability between animals.[\[2\]](#)
- Orthotopic Modeling: It is utilized for orthotopic injections of tumor cells to create more physiologically relevant animal models that allow for the screening of therapeutics.[\[5\]](#)
- Angiogenesis Studies: **Matrigel** plug assays are widely used to study the formation of new blood vessels, a critical process in tumor growth and metastasis.[\[5\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of **Matrigel** on tumor xenograft models.

| Cell Line | Animal Model | Matrigel Concentration | Key Findings | Reference |
|--|----------------|------------------------|---|-----------|
| FaDu (hypopharyngeal carcinoma) | NMRI nude mice | 50% (v/v) | No significant difference in tumor growth or FDG uptake compared to controls without Matrigel. | [8] |
| MDA-MB-435 (human breast carcinoma) | Nude mice | Not specified | Enhanced local tumor growth and increased prevalence of metastasis in metastatic clones. | [7] |
| Meningioma Cells | Athymic mice | Not specified | 100% tumor development in 40 mice; tumor growth was dependent on the total number of cells injected. | [9] |
| H2170 (human lung cancer) | SRG rats | Not specified | 70% higher tumor formation rate in VitroGel (a synthetic alternative) compared to Matrigel after 50 days. | [10] |

PC3 (human
prostate cancer)

SRG rats

Not specified

Nearly identical
mean growth
rates in VitroGel
and Matrigel. [\[10\]](#)

Experimental Protocols

I. Preparation of **Matrigel** and Cell Suspension

This protocol outlines the steps for preparing a **Matrigel** and tumor cell suspension for subcutaneous injection.

Materials:

- **Matrigel**™ Basement Membrane Matrix (e.g., Corning Cat. No. 354248)
- Tumor cells in logarithmic growth phase
- Sterile, serum-free medium or Phosphate-Buffered Saline (PBS)
- Pipette tips, microcentrifuge tubes, and syringes (pre-chilled)
- Ice bucket

Procedure:

- **Thawing **Matrigel**:** Thaw **Matrigel** overnight on ice in a 4°C refrigerator.[\[11\]](#) It is critical to keep **Matrigel** and all reagents and equipment that will come into contact with it cold to prevent premature gelation.[\[1\]](#)[\[11\]](#)
- **Cell Harvesting:** Collect cells during their logarithmic growth phase.[\[12\]](#)[\[13\]](#)
- **Cell Pellet Preparation:** Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with sterile, serum-free medium or PBS to remove any residual serum.[\[12\]](#)
- **Cell Resuspension:** Resuspend the cell pellet in a minimal volume of cold, sterile, serum-free medium or PBS. Keep the cell suspension on ice.[\[12\]](#)[\[14\]](#)

- Mixing Cells and **Matrigel**:
 - The most common ratio for mixing cells and **Matrigel** is 1:1 (v/v).[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#) However, this can be optimized for different cell lines and experimental goals.
 - Slowly add the chilled **Matrigel** to the cell suspension on ice and mix gently by pipetting up and down to ensure a homogenous mixture.[\[11\]](#) Avoid introducing air bubbles.
- Final Concentration: The final cell concentration in the **Matrigel** mixture typically ranges from 1×10^6 to 1×10^7 cells per 100 μL , but should be optimized for each cell line.[\[11\]](#)[\[12\]](#)

II. Subcutaneous Injection Procedure

This protocol describes the subcutaneous injection of the **Matrigel**-cell suspension into immunodeficient mice.

Materials:

- Prepared **Matrigel**-cell suspension
- Immunodeficient mice (e.g., nude, SCID, or NSG)
- 1 mL syringes with a 21-25 gauge needle[\[1\]](#)[\[14\]](#)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Disinfectant (e.g., 70% ethanol or betadine)

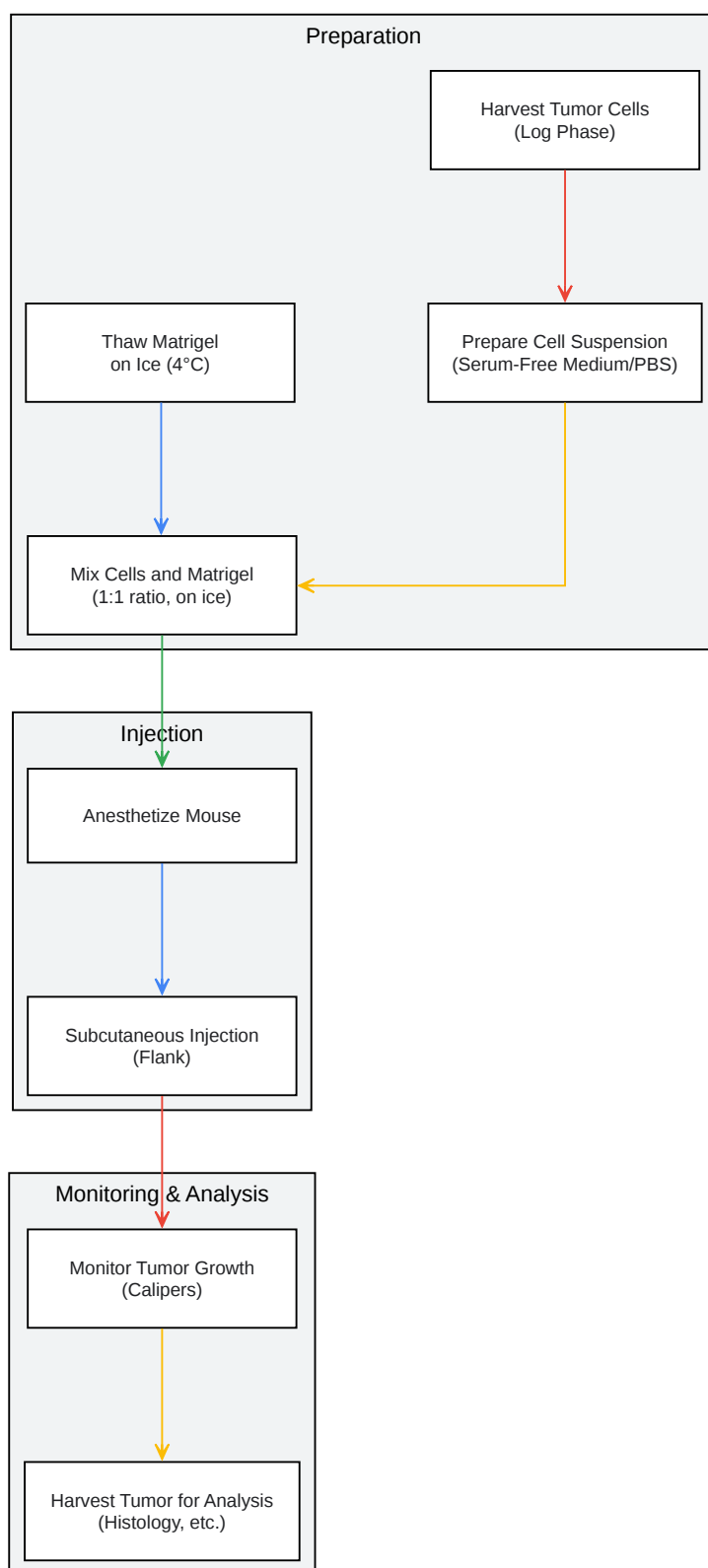
Procedure:

- Animal Anesthesia: Anesthetize the mouse using an appropriate method.[\[14\]](#)[\[15\]](#)
- Site Preparation: Shave and disinfect the injection site, typically on the flank of the mouse.[\[3\]](#)[\[14\]](#)
- Drawing the Suspension: Slowly draw the required volume of the **Matrigel**-cell suspension (typically 100-200 μL) into the syringe.[\[3\]](#)[\[12\]](#) Ensure there are no air bubbles.

- Injection:
 - Lift the skin at the injection site and insert the needle into the subcutaneous space, being careful not to penetrate the underlying muscle.[\[14\]](#)
 - To create a wider subcutaneous pocket and prevent the formation of a large cell clump, gently sway the needlepoint right and left after insertion.[\[1\]](#)
 - Slowly inject the suspension.[\[11\]](#)
- Needle Withdrawal: After injection, wait a few seconds before slowly withdrawing the needle to allow the **Matrigel** to begin gelling at body temperature and prevent leakage.[\[11\]](#)[\[12\]](#) Pinching the injection site for 15-30 seconds can also help maintain tumor placement.[\[14\]](#)
- Post-Injection Monitoring: Place the animal back in its cage and monitor its recovery from anesthesia.[\[14\]](#) Regularly monitor the animals for tumor growth, which can be measured using calipers.

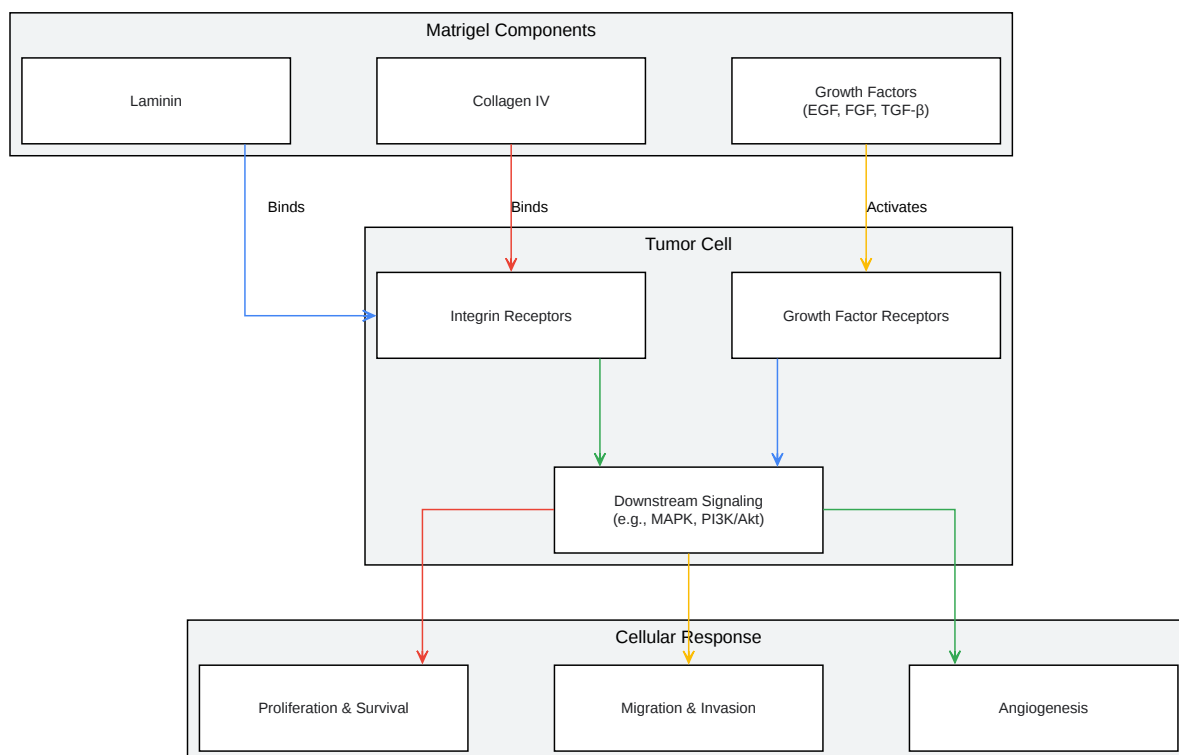
Visualizations

Experimental Workflow for In Vivo Tumor Xenograft Model



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Caption: Workflow for establishing a tumor xenograft model using **Matrigel**.

Signaling Pathways Influenced by **Matrigel** Components[Click to download full resolution via product page](#)Caption: Signaling pathways activated by **Matrigel** components in tumor cells.

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